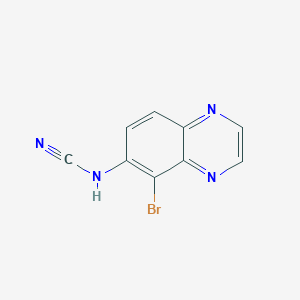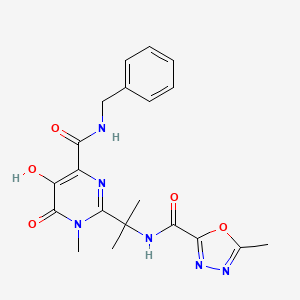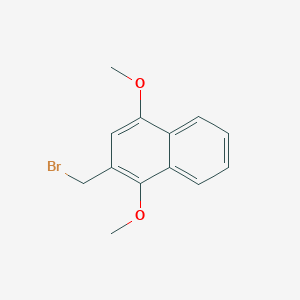
Mudelta
Vue d'ensemble
Description
Mudelta, also known as this compound, is a useful research compound. Its molecular formula is C₃₂H₃₇Cl₂N₅O₅ and its molecular weight is 642.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Traitement du syndrome du côlon irritable à prédominance diarrhéique (SCI-D)
L'eluxadoline est principalement utilisée pour le traitement du syndrome du côlon irritable à prédominance diarrhéique (SCI-D) chez les adultes {svg_1} {svg_2}. Elle fonctionne à la fois comme un agoniste des récepteurs µ-opioïdes et comme un antagoniste des récepteurs δ-opioïdes {svg_3} {svg_4}. Cette double action contribue à réduire la contractilité intestinale et à normaliser l'accélération du transit gastro-intestinal supérieur induite par le stress {svg_5}.
Gestion de la douleur dans le SCI-D
L'action de l'eluxadoline en tant qu'agoniste des récepteurs µ-opioïdes et antagoniste des récepteurs δ-opioïdes contribue non seulement à gérer la diarrhée, mais soulage également la douleur abdominale associée au SCI-D {svg_6}. Cela en fait un outil précieux dans la gestion des symptômes de la douleur et de la diarrhée caractéristiques du SCI-D {svg_7}.
Traitement de première intention pour le SCI-D
L'eluxadoline est destinée à être utilisée comme traitement de première intention pour le SCI-D {svg_8}. Ceci est dû à son mécanisme d'action unique et à son efficacité dans la gestion des symptômes du SCI-D {svg_9}.
Réduction des contractions intestinales
Il a été démontré que l'eluxadoline réduit les contractions intestinales {svg_10}. Cet effet anti-motilité est bénéfique dans des conditions comme le SCI-D où une motilité intestinale accrue peut entraîner des symptômes tels que la diarrhée {svg_11}.
Inhibition du transit colique
L'eluxadoline inhibe le transit colique, ce qui peut aider à gérer les symptômes du SCI-D {svg_12}. En ralentissant le mouvement du contenu dans le côlon, elle peut aider à réduire la fréquence des selles et l'urgence associée au SCI-D {svg_13}.
Réduction de la sécrétion de fluide/ions
Il a été démontré que l'eluxadoline réduit la sécrétion de fluide et d'ions dans l'intestin {svg_14}. Cela peut aider à gérer les selles aqueuses souvent associées à des conditions telles que le SCI-D {svg_15}.
Mécanisme D'action
Target of Action
Eluxadoline, also known as Mudelta, primarily targets the mu-opioid receptor (μOR) , kappa-opioid receptor (κOR) , and delta-opioid receptor (δOR) . These receptors mediate endogenous and exogenous opioid responses in the central nervous system and peripherally in the gastrointestinal system .
Mode of Action
Eluxadoline acts as an agonist at the mu- and kappa-opioid receptors and an antagonist at the delta-opioid receptor . Agonism of peripheral mu-opioid receptors results in reduced colonic motility , while antagonism of central delta-opioid receptors results in improved analgesia . This makes eluxadoline effective for the symptoms of both pain and diarrhea characteristic of diarrhea-predominant irritable bowel syndrome (IBS-D) .
Biochemical Pathways
The mu-, kappa-, and delta-opioid receptors mediate endogenous and exogenous opioid responses in the central nervous system and peripherally in the gastrointestinal system . The activation of these receptors by Eluxadoline leads to a decrease in bowel contractions, inhibition of colonic transit, and reduction in fluid/ion secretion .
Pharmacokinetics
It is known that eluxadoline is administered orally and has a protein binding of 81% . The elimination half-life is between 3.7 to 6 hours, and it is primarily excreted in feces (82.2%), with less than 1% excreted in urine .
Result of Action
The action of Eluxadoline results in improved symptoms of abdominal pain and reductions in the Bristol Stool Scale . It decreases bowel contractions, inhibits colonic transit, and reduces fluid/ion secretion . This makes it effective for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D) .
Action Environment
The efficacy and stability of Eluxadoline can be influenced by various environmental factors. For instance, patients lacking a gallbladder or those with certain liver problems may experience adverse effects . Additionally, the co-administration of inhibitors of the transporter protein OATP1B1, such as ciclosporin, gemfibrozil, certain antiretrovirals, rifampicin, and eltrombopag, can lead to elevated concentrations of Eluxadoline .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[[[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N5O5.2ClH/c1-18-12-23(29(34)38)13-19(2)24(18)15-26(33)31(39)37(17-21-10-11-28(42-4)25(14-21)32(40)41)20(3)30-35-16-27(36-30)22-8-6-5-7-9-22;;/h5-14,16,20,26H,15,17,33H2,1-4H3,(H2,34,38)(H,35,36)(H,40,41);2*1H/t20-,26-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUUQKJOCLQHMZ-ISJKLOBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)[C@@H](C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37Cl2N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80235590 | |
| Record name | Mudelta | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864825-13-8 | |
| Record name | Eluxadoline dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864825138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mudelta | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ELUXADOLINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U4JQA48TT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]-N-methylmethanamine;hydrochloride](/img/structure/B1144506.png)



![3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1144515.png)

